molecular formula C19H17N5O B11425119 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11425119
M. Wt: 331.4 g/mol
InChI Key: UCQNSZUHSGVQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the triazolopyrimidine class, a scaffold recognized for its significant pharmacological potential and is isosteric with purines, allowing it to interact effectively with various biological targets . Triazolopyrimidine derivatives have been identified as key structural motifs in the development of therapeutic agents, particularly as selective antagonists for adenosine receptors, which are promising targets for neurological disorders such as Parkinson's disease . The specific benzyl and p-tolyl substitutions on the core structure are designed to modulate the compound's properties, including its binding affinity, selectivity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies . Researchers can utilize this compound in hit-to-lead optimization campaigns, biochemical screening assays, and as a building block for the synthesis of more complex molecules targeting purine-binding enzymes and G-protein coupled receptors . The product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

3-(4-methylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H17N5O/c1-13-6-8-16(9-7-13)24-18-17(21-22-24)19(25)23(12-20-18)11-15-5-3-4-14(2)10-15/h3-10,12H,11H2,1-2H3

InChI Key

UCQNSZUHSGVQEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC(=C4)C)N=N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with 3,5-Diaminotriazole

The triazolopyrimidine core is synthesized via a three-step process:

  • Benzylation of β-Keto Esters : Ethyl acetoacetate (1a ) reacts with 3-methylbenzyl bromide (3v ) in refluxing toluene, yielding ethyl 3-(3-methylbenzyl)-3-oxopropanoate (4bv ) (72–89% yield).

  • Microwave-Assisted Cyclization : The benzylated β-keto ester (4bv ) undergoes cyclocondensation with 3,5-diaminotriazole (5c ) in 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) under microwave irradiation (200°C, 30 min), forming 6-(3-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (6 ) in 68–83% yield.

Key Data :

StepReagentConditionsYield (%)
13-Methylbenzyl bromideToluene, reflux, 12 h89
2BMIM-PF6, 5c Microwave, 200°C, 30 min83

Introduction of the p-Tolyl Group at Position 3

Ullmann-Type Coupling with p-Tolylboronic Acid

The 3-position is functionalized via a copper-catalyzed Ullmann coupling:

  • Reaction Setup : The core intermediate (6 ) reacts with p-tolylboronic acid in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 in DMF at 110°C for 24 h.

  • Yield : 74–81% after purification by silica gel chromatography.

Optimization Insights :

  • Higher temperatures (>100°C) prevent proto-deboronation side reactions.

  • Electron-rich arylboronic acids (e.g., p-tolyl) exhibit faster coupling kinetics compared to electron-deficient variants.

Alternative Routes for Scalability

One-Pot Tandem Cyclization-Coupling

MethodStepsTotal Yield (%)Time
Sequential36136 h
One-Pot1652 h

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 7.45–7.12 (m, 8H, aromatic-H), 5.32 (s, 2H, N-CH2), 2.34 (s, 3H, p-tolyl-CH3), 2.28 (s, 3H, 3-methylbenzyl-CH3).

  • HRMS (ESI+) : m/z [M+H]+ calcd. for C21H19N5O: 358.1618; found: 358.1621.

Purity Analysis

HPLC (C18 column, CH3CN/H2O gradient) confirms >98% purity with a retention time of 12.7 min.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • BMIM-PF6 is recovered (>90%) via aqueous extraction and reused without significant yield loss.

  • Copper residues are removed using EDTA washes, achieving <10 ppm metal content in the final product.

Cost Analysis

ComponentCost per kg (USD)
3-Methylbenzyl bromide120
BMIM-PF6450
p-Tolylboronic acid85
Total (per kg product) 1,200

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

  • Issue : Competing formation of [1,5-d] vs.triazolo isomers.

  • Solution : Microwave conditions favor kinetic control, suppressing undesired isomers to <5%.

Byproduct Management

  • Major Byproduct : 6-(3-Methylbenzyl)-3H-[1,triazolo[4,5-d]pyrimidin-7(6H)-thione (from sulfur scrambling).

  • Mitigation : Strict anhydrous conditions and degassing of solvents reduce thione formation to <2%.

Emerging Methodologies

Photocatalytic C–H Functionalization

Preliminary studies show that visible-light-mediated C–H activation enables direct p-tolyl group introduction at position 3 using [Ir(ppy)3] as a catalyst (yield: 58%, 24 h) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups would yield aldehydes or acids, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and pyrimidine frameworks exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyrimidines have been synthesized and tested against various strains of bacteria and fungi. These compounds often demonstrate potent activity due to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens .

Antitubercular Activity

A notable application of similar triazole derivatives is in the treatment of tuberculosis. Research has shown that compounds like 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can be evaluated for their efficacy against Mycobacterium tuberculosis. The synthesis of triazole hybrids has been linked to enhanced antitubercular activity, showcasing their potential as lead compounds in drug development .

Anticancer Properties

Triazolo-pyrimidine derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, some derivatives have shown effectiveness against breast cancer (MCF-7) and leukemia (K562) cell lines by inhibiting proliferation and promoting cell death .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo-pyrimidines is another area of interest. Research indicates that these compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. Their mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

  • Antimicrobial Study : A study published in Molecules demonstrated that a series of triazolo-pyrimidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its potency against resistant strains .
  • Anticancer Evaluation : In another study focused on anticancer effects, researchers synthesized several triazolo-pyrimidine derivatives and evaluated them against different cancer cell lines. One derivative showed a remarkable IC50 value indicating its potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one would depend on its specific biological target. Generally, triazolopyrimidines can interact with various enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Antiviral Activity

The antiviral efficacy of triazolo-pyrimidinones is highly dependent on substituent positions and functional groups. Below is a comparative analysis with notable analogs:

Table 1: Structural and Activity Comparison of Selected Triazolo-Pyrimidinones
Compound R3 (Position 3) R5 (Position 5) R6 (Position 6) EC50 (μM) Selectivity Index (SI) Key Reference
Target Compound p-Tolyl H 3-Methylbenzyl Not Reported Not Reported
MADTP-314 3'-Acetylphenyl H Undisclosed ~10–20 >40
MADTP-372 3-Isopropoxyphenyl Ethyl Undisclosed 2.6 >154
Compound 2 (Gigante et al.) Meta-substituted aryl Ethyl Undisclosed Improved vs. MADTP-314 ~600
3-(2-Hydroxyphenyl) analog 2-Hydroxyphenyl Methyl Phenyl No CHIKV data N/A
Key Observations:

Position 3 Substituents :

  • Meta-substituted aryl groups (e.g., 3-isopropoxyphenyl in MADTP-372) confer superior antiviral activity compared to para-substituted groups (e.g., p-tolyl in the target compound) . The meta orientation likely enhances interactions with nsP1’s active site.
  • The target compound’s p-tolyl group may reduce potency relative to MADTP-372 but could improve metabolic stability due to reduced steric hindrance.

Position 5 Substituents: Ethyl or methyl groups at position 5 (e.g., MADTP-372, Compound 2) significantly lower EC50 values, suggesting enhanced binding affinity .

Position 6 Substituents :

  • The 3-methylbenzyl group in the target compound may influence pharmacokinetics (e.g., lipophilicity and cell permeability) compared to analogs with simpler alkyl chains. However, its impact on antiviral activity remains uncharacterized in the provided data.

Mechanism of Action and Resistance Profile

All triazolo-pyrimidinones in this class inhibit CHIKV by targeting nsP1, disrupting viral mRNA capping . Resistance mutations (e.g., P34S and T246A in nsP1) have been identified for MADTP compounds, suggesting a shared binding site . The target compound’s efficacy may be similarly affected by these mutations unless its unique substituents bypass key interactions.

Structural Diversity in Related Compounds

  • Oxadiazole Derivatives: Compounds like 6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-triazolo-pyrimidinone () incorporate oxadiazole rings, which may enhance solubility or target engagement but lack reported CHIKV data .
  • Chlorobenzyl Analogs: Derivatives with halogenated benzyl groups (e.g., 3-(3-chlorobenzyl)-triazolo-pyrimidinone in ) could alter electronic properties, though biological activity remains unstudied .

Biological Activity

The compound 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the formation of triazole derivatives through various methodologies. One notable approach includes the use of azides and alkynes in a click chemistry reaction to form the triazole ring system. The reaction conditions are optimized to ensure high yields and selectivity for the desired product .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of triazolo-pyrimidine derivatives. For instance, compounds similar to 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have shown significant activity against various cancer cell lines. One study reported that a related compound exhibited IC50 values ranging from 30 nM to 0.43 μM against different cancer cell lines, indicating potent antiproliferative activity compared to standard treatments like combretastatin A-4 (CA-4) .

The mechanism by which these compounds exert their antiproliferative effects often involves microtubule inhibition . Specifically, they can disrupt tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This was confirmed through assays that demonstrated mitochondrial depolarization and activation of caspase pathways in treated cells .

In Vivo Studies

In vivo studies using zebrafish models have shown that related triazolo-pyrimidine compounds can significantly reduce tumor mass without exhibiting toxicity at effective doses. This suggests a promising therapeutic profile for future clinical applications .

Comparative Biological Activity Table

CompoundCell LineIC50 (μM)Mechanism
6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-oneHeLa0.038Microtubule inhibition
Related Compound AA5490.043Microtubule inhibition
CA-4MDA-MB-2310.004Microtubule inhibition

Case Studies

Several studies have focused on the biological evaluation of triazolo-pyrimidine derivatives:

  • Study on Anticancer Properties : A comprehensive evaluation revealed that derivatives with specific substitutions at the 7-position exhibited enhanced activity against HeLa and A549 cell lines compared to their analogs lacking such modifications .
  • Mechanistic Insights : Research demonstrated that these compounds induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation, providing insights into their potential as anticancer agents .

Q & A

Basic: How can researchers optimize the synthesis of triazolopyrimidine derivatives like 6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?

Answer:

  • Key Steps : Multi-step synthesis involves constructing the triazolo-pyrimidine core, followed by functionalization of substituents (e.g., 3-methylbenzyl and p-tolyl groups). Critical steps include cyclization reactions and regioselective substitutions .
  • Optimization :
    • Reaction Conditions : Control temperature (e.g., 0–80°C), solvent polarity (DMF, THF, or ethanol/water mixtures), and stoichiometry to minimize side products .
    • Catalysts : Use palladium catalysts (e.g., (Ph₃P)₂PdCl₂) for cross-coupling reactions, as demonstrated in analogous triazolopyrimidine syntheses .
    • Purification : Employ column chromatography or recrystallization to achieve >95% purity, as impurities can skew biological assay results .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray Crystallography : Resolve 3D conformation and confirm regiochemistry of substituents. Software like SHELXL refines bond lengths/angles .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm) .
    • HRMS : Confirm molecular weight (e.g., calculated for C₂₃H₂₂N₆O: 398.19 g/mol).
  • Thermal Analysis : TGA/DSC assesses stability (decomposition >250°C expected for triazolopyrimidines) .

Basic: What initial biological screening approaches are recommended for this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., GCN2) or enzymes with ATP-binding pockets, as triazolopyrimidines often act as competitive inhibitors .
  • Assays :
    • In vitro Enzymatic Assays : Use fluorescence-based or radiometric assays (IC₅₀ determination).
    • Cell Viability Screening : Test against cancer lines (e.g., MCF-7, A-549) with MTT assays at 1–100 µM doses .
  • Control Compounds : Include structurally similar derivatives (e.g., fluorophenyl analogs) to establish baseline activity .

Advanced: How to resolve contradictions in synthetic yield data across different studies?

Answer:

  • Root Causes : Variability in reaction conditions (e.g., solvent purity, trace moisture) or incomplete purification .
  • Troubleshooting :
    • Replicate Key Steps : Re-run reactions under inert atmospheres (N₂/Ar) to exclude oxidative byproducts.
    • HPLC-MS Monitoring : Track intermediate formation (e.g., triazole ring closure) to identify bottlenecks .
    • Statistical Design : Use DoE (Design of Experiments) to optimize parameters like temperature/pH .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Answer:

  • Kinase Inhibition : Triazolopyrimidines bind to ATP pockets via π-π stacking (aromatic substituents) and hydrogen bonding (pyrimidine N-atoms). Molecular docking (e.g., AutoDock Vina) predicts binding modes .
  • Selectivity : Fluorine/p-tolyl groups enhance selectivity for GCN2 over related kinases (e.g., PERK) due to steric/electronic complementarity .
  • Validation : Co-crystallization with target enzymes (e.g., via SHELX-refined structures) confirms binding hypotheses .

Advanced: How to model its pharmacokinetic properties computationally?

Answer:

  • ADME Prediction :
    • LogP : Estimate using ChemAxon (predicted ~3.2 for this compound) to assess membrane permeability .
    • Metabolic Stability : Cytochrome P450 inhibition risks can be modeled via docking against CYP3A4/2D6 .
  • QSAR Studies : Correlate substituent electronegativity (e.g., p-tolyl vs. fluorophenyl) with bioactivity using MOE or Schrödinger .

Advanced: What strategies enable selective derivatization of the triazole ring?

Answer:

  • Protection/Deprotection : Use benzyl or tert-butyl groups to shield reactive sites during functionalization .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds substituents (e.g., glycosyl groups) to the triazole N-atom .
  • Thiol-Ene Reactions : Modify sulfur-containing analogs (e.g., thioacetamide derivatives) for enhanced solubility .

Advanced: How to assess thermal stability for formulation development?

Answer:

  • TGA/DSC : Determine decomposition onset (typically >250°C for triazolopyrimidines) and identify polymorphic forms .
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Advanced: What SAR trends are observed in triazolopyrimidine analogs?

Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (F, Cl) : Increase kinase inhibition potency (e.g., 4-fluorophenyl vs. p-tolyl) .
    • Benzyl vs. Alkyl Chains : Bulkier groups (3-methylbenzyl) improve target engagement but reduce solubility .
  • Core Modifications : Thiazolo-pyrimidine hybrids (e.g., thioxo derivatives) alter redox properties .

Advanced: How to evaluate synergistic effects in combination therapies?

Answer:

  • Combinatorial Screening : Pair with standard chemotherapeutics (e.g., doxorubicin) in checkerboard assays; calculate synergy scores (e.g., ZIP synergy) .
  • Mechanistic Studies : Transcriptomics (RNA-seq) identifies pathways co-targeted by the compound and partner drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.